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For Researchers, Scientists, and Drug Development Professionals

The ID-8 mouse model is a widely utilized syngeneic model in preclinical ovarian cancer

research, offering a valuable platform to study tumor biology and evaluate novel therapeutic

strategies in an immunocompetent setting. This guide provides a comprehensive comparison of

the ID-8 model to human ovarian cancer, with a focus on high-grade serous ovarian cancer

(HGSOC), the most common and lethal subtype. Experimental data and detailed protocols are

presented to inform study design and interpretation.

Genetic and Phenotypic Comparison
The parental ID-8 cell line, derived from spontaneous transformation of mouse ovarian surface

epithelial cells, possesses a wild-type background for several key tumor suppressor genes that

are frequently mutated in human HGSOC. Notably, the parental ID-8 line does not harbor

mutations in Trp53, Brca1, or Brca2. However, the advent of CRISPR/Cas9 technology has

enabled the generation of genetically engineered ID-8 cell lines with deletions in these genes,

creating models that more closely mimic the genetic landscape of human HGSOC.

Histologically, tumors arising from the ID-8 model can share features with human HGSOC,

such as the formation of peritoneal carcinomatosis and ascites. However, there are notable

differences in the tumor microenvironment and immune cell composition.

Table 1: Genetic and Histological Comparison
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Feature
ID-8 Mouse Model
(Parental)

Genetically
Engineered ID-8
Models (e.g., p53-/-,
Brca1/2-/-)

Human High-Grade
Serous Ovarian
Cancer (HGSOC)

p53 Status Wild-type Knockout/Mutant
Mutated in >96% of

cases

BRCA1/2 Status Wild-type Knockout/Mutant

Germline or somatic

mutations in ~20-25%

of cases

Homologous

Recombination
Proficient

Deficient in BRCA-

mutant models

Deficient in ~50% of

cases (including

BRCA mutations)

Histology

Can resemble

HGSOC with

peritoneal spread and

ascites

Similar to parental ID-

8, with potential

alterations in

morphology

Papillary, glandular,

and solid architectural

patterns

Tumor Growth Relatively slow

Accelerated growth in

p53-/- models

compared to parental

Variable, generally

aggressive

Immune Microenvironment Comparison
A key advantage of the ID-8 model is its use in immunocompetent mice, allowing for the study

of interactions between the tumor and the host immune system. However, the composition of

the tumor immune microenvironment in the ID-8 model can differ significantly from that

observed in human HGSOC.

Table 2: Immune Microenvironment Comparison
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Immune Cell Population
ID-8 Mouse Model
(Ascites/Tumor)

Human HGSOC
(Ascites/Tumor)

T Cells (CD3+)

Reported to be a dominant

population in some studies

(e.g., ~60% of immune cells in

ascites)[1]

Predominant immune cell type

in ascites, with a median of

~51% of immune cells.[2]

CD4+ T Cells Variable

Significantly more abundant

than CD8+ T cells in ascites

(median ~52%).[2]

CD8+ T Cells Variable
Median of ~39% of T cells in

ascites.[2]

B Cells (CD19+)
Reported at ~30% in some ID-

8 ascites studies[1]

Lower prevalence, with an

average of ~0.29% in tumor

regions.[3]

Macrophages

Reported to be a minor

population in parental ID-8

ascites (<1%)[1], but infiltration

increases with p53 loss.

The most prevalent immune

cells in HGSOC tumors, with

an average of ~3.82% of cells

in tumor regions.[3]

M1-like Macrophages -

More abundant than M2-like

macrophages in ascites at

diagnosis.[2]

M2-like Macrophages -
Associated with poor

prognosis.[2]

Myeloid-Derived Suppressor

Cells (MDSCs)

Present and contribute to

immunosuppression

Present and associated with

advanced disease

Therapeutic Response Comparison
The development of genetically engineered ID-8 models has been instrumental in studying

targeted therapies. For instance, ID-8 models with Brca1 or Brca2 mutations have shown

increased sensitivity to PARP inhibitors, mirroring the clinical response observed in human

patients with BRCA-mutated HGSOC.[4][5]
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Table 3: Therapeutic Response Comparison

Therapy ID-8 Mouse Model Human HGSOC

Platinum-based Chemotherapy
Parental ID-8 is relatively

sensitive.

Standard first-line treatment,

but resistance is common.

PARP Inhibitors

BRCA-mutant ID-8 models

show increased sensitivity.[4]

[5]

Effective in patients with

homologous recombination

deficiency, particularly those

with BRCA mutations.

Immune Checkpoint Blockade

Efficacy is being investigated,

with responses influenced by

the tumor immune

microenvironment.

Limited efficacy as

monotherapy in unselected

patients.

Signaling Pathways
The PI3K/Akt and MAPK/ERK signaling pathways are frequently dysregulated in both human

ovarian cancer and are implicated in the biology of the ID-8 model. These pathways play

crucial roles in cell proliferation, survival, and drug resistance.
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Figure 1: Simplified PI3K/Akt Signaling Pathway.
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Figure 2: Simplified MAPK/ERK Signaling Pathway.

Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are foundational protocols

for key experiments in the ID-8 model system.

Orthotopic Injection of ID-8 Cells
This protocol establishes tumors in the ovarian bursa, mimicking the primary site of ovarian

cancer.
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Figure 3: Workflow for Orthotopic Injection of ID-8 Cells.

Materials:

ID-8 cells

Culture medium (e.g., DMEM with 4% FBS, 1% Penicillin-Streptomycin)

Phosphate-buffered saline (PBS)

Trypsin-EDTA
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Anesthetic (e.g., isoflurane, ketamine/xylazine)

Surgical tools (scalpel, forceps, scissors)

Sutures

30-gauge needle and syringe

Procedure:

Culture ID-8 cells to ~80% confluency.

Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at the

desired concentration (e.g., 1 x 10^6 cells in 10 µL). Keep on ice.

Anesthetize a female C57BL/6 mouse.

Make a small incision on the left flank to expose the peritoneal cavity.

Gently exteriorize the ovary and the associated fat pad.

Using a 30-gauge needle, carefully inject the ID-8 cell suspension into the ovarian bursa.

Return the ovary to the peritoneal cavity and close the incision with sutures.

Monitor the mouse for tumor development using methods such as ultrasound or

bioluminescence imaging (if using luciferase-expressing cells).

Immunohistochemistry (IHC) for p53 and Ki-67
This protocol allows for the assessment of protein expression in formalin-fixed, paraffin-

embedded (FFPE) tumor tissues.

Materials:

FFPE tumor sections on slides

Xylene and graded ethanol series

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1674368?utm_src=pdf-body
https://www.benchchem.com/product/b1674368?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674368?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

Hydrogen peroxide solution (3%)

Blocking buffer (e.g., 5% normal goat serum in PBS)

Primary antibodies (anti-p53, anti-Ki-67)

HRP-conjugated secondary antibody

DAB substrate kit

Hematoxylin counterstain

Mounting medium

Procedure:

Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of

ethanol (100%, 95%, 70%) and finally in distilled water.

Antigen Retrieval: Heat slides in antigen retrieval buffer (e.g., in a pressure cooker or water

bath) to unmask the epitopes.

Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide to block endogenous

peroxidase activity.

Blocking: Incubate with blocking buffer to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate slides with the primary antibody (diluted in blocking

buffer) overnight at 4°C.

Secondary Antibody Incubation: Wash slides and incubate with the HRP-conjugated

secondary antibody.

Detection: Apply DAB substrate and monitor for color development.

Counterstaining: Stain with hematoxylin to visualize nuclei.
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Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene,

then coverslip with mounting medium.

Western Blot for Signaling Pathway Analysis
This protocol is used to detect and quantify the expression and phosphorylation status of

proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

Tumor tissue or cell lysates

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

HRP-conjugated secondary antibody

ECL substrate

Procedure:

Protein Extraction: Lyse cells or homogenize tumor tissue in RIPA buffer.

Protein Quantification: Determine protein concentration using a BCA assay.

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

Protein Transfer: Transfer proteins from the gel to a PVDF membrane.
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Blocking: Incubate the membrane in blocking buffer to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at

4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated

secondary antibody.

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence

imaging system.

Conclusion
The ID-8 mouse model, particularly with the advent of genetically engineered sublines, serves

as a valuable and adaptable tool for ovarian cancer research. While it does not perfectly

recapitulate all aspects of human HGSOC, its immunocompetent nature and the ability to

model specific genetic alterations provide a powerful platform for investigating tumor-immune

interactions and evaluating novel therapies. A thorough understanding of both the similarities

and differences between the ID-8 model and human ovarian cancer is essential for the design

of clinically relevant preclinical studies and the accurate interpretation of their results.
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To cite this document: BenchChem. [A Comparative Guide: The ID-8 Mouse Model and
Human Ovarian Cancer]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674368#cross-species-comparison-of-id-8-model-
to-human-ovarian-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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